molecular formula C7H6BrNO4S B2853743 2-Bromo-4-sulfamoylbenzoic acid CAS No. 159733-67-2

2-Bromo-4-sulfamoylbenzoic acid

Cat. No.: B2853743
CAS No.: 159733-67-2
M. Wt: 280.09
InChI Key: PXXSQCVJNGURTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6BrNO4S and a molecular weight of 280.1 g/mol . It is characterized by the presence of a bromine atom at the second position and a sulfamoyl group at the fourth position on the benzoic acid ring. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or is inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-sulfamoylbenzoic acid typically involves the reaction of 3-bromo-4-methylbenzenesulfonamide with potassium permanganate (KMnO4) in a mixture of tert-butanol (t-BuOH) and water (H2O). The reaction is carried out at 80°C for 6 hours. After the reaction mixture is cooled to room temperature, hydrochloric acid (HCl) is added to adjust the pH to 2 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the sulfamoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate the substitution of the bromine atom.

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation of the sulfamoyl group can lead to the formation of sulfonic acids.

Scientific Research Applications

2-Bromo-4-sulfamoylbenzoic acid is utilized in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzenesulfonamide: A precursor in the synthesis of 2-Bromo-4-sulfamoylbenzoic acid.

    4-Sulfamoylbenzoic acid: Lacks the bromine atom but shares the sulfamoyl group.

    2-Bromo-4-nitrobenzoic acid: Contains a nitro group instead of a sulfamoyl group.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the sulfamoyl group on the benzoic acid ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-bromo-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXSQCVJNGURTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159733-67-2
Record name 2-bromo-4-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.